
calcium;acetylide
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Overview
Description
The compound identified as calcium;acetylide is known for its significant role in various scientific and industrial applications. It is primarily recognized for its diagnostic capabilities in prostate cancer, where it is used as a prostate cancer antigen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium;acetylide involves complex synthetic routes. One of the common methods includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds, including this compound. The preparation involves the enzymatic action on carbohydrates, specifically using glucosyltransferase to degrade starch .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced biotechnological processes. These methods ensure the compound’s stability and solubility, making it suitable for various applications in the food and pharmaceutical industries .
Chemical Reactions Analysis
Hydrolysis with Water
Calcium acetylide reacts exothermically with water to produce acetylene gas (C₂H₂) and calcium hydroxide:
CaC2+2H2O→C2H2+Ca(OH)2ΔH<0
This reaction is rapid and violent, often generating sufficient heat to ignite acetylene in limited water conditions . Industrial acetylene production relies on controlled hydrolysis to mitigate explosion risks .
Reactions with Acids
Calcium acetylide reacts with mineral acids to yield acetylene and corresponding calcium salts:
CaC2+2HCl→C2H2+CaCl2CaC2+H2SO4→C2H2+CaSO4
These reactions proceed vigorously at room temperature, with near-quantitative yields under stoichiometric conditions .
Reactions with Alkalis
In aqueous alkali solutions (e.g., NaOH), calcium acetylide decomposes to form acetylene:
CaC2+2NaOH→C2H2+Ca(OH)2+Na2O
The reaction is less exothermic than hydrolysis but still requires careful temperature control .
Alkylation Reactions
Calcium acetylide serves as a nucleophile in alkylation reactions, enabling the synthesis of terminal alkynes. For example, with ethyl sulfate in liquid ammonia:
CaC2+(C2H5)2SO4→HC≡C-C2H5+CaSO4
This method achieves theoretical yields of alkyl acetylenes under optimized conditions .
Reduction of Metal Oxides
As a strong reducing agent, calcium acetylide reduces metal oxides to elemental metals at high temperatures:
CaC2+2Fe2O3→4Fe+2CaO+2CO(>1,200°C)
Similar reductions are reported for CuO and PbO, with CO as a byproduct .
Reactions with Non-Metals
Reaction | Conditions | Products |
---|---|---|
CaC2+N2 | 1,100–1,200°C | CaCN2+C |
CaC2+Cl2 | 245°C | CaCl2+2C |
CaC2+O2 | High temperature | CaCO3+CO |
These reactions highlight its utility in producing calcium cyanamide (a fertilizer precursor) and handling halogenation .
Catalytic Coupling Reactions
Calcium acetylide participates in three-component couplings with ω-chloroketones and primary amines under Cu(I) catalysis (e.g., CuI in MeCN at 60°C):
RCl+R’NH2+CaC2CuIRC≡C-NHR’+Ca(OH)2+HCl
Yields exceed 90% for aliphatic amines, demonstrating its role as an acetylene source and desiccant .
Scientific Research Applications
Industrial Applications
- Acetylene Production
- Chemical Synthesis
- Metallurgy
- Environmental Applications
Case Study 1: Sustainable Production Methods
Researchers from Japan developed a novel method for synthesizing acetylene from carbon dioxide using calcium carbide without relying on fossil fuels. This method achieves high current efficiency (92%) and contributes to carbon recycling efforts by utilizing waste carbon sources .
Case Study 2: Computational Modeling
A team from St Petersburg University utilized computational models to explore greener applications of calcium acetylide. Their findings suggest that alternative solvents could enhance the reactivity of acetylide anions, paving the way for safer and more efficient organic synthesis processes .
Data Tables
Application Area | Specific Uses | Key Chemicals Produced |
---|---|---|
Welding & Cutting | Oxy-acetylene torches | Acetylene |
Chemical Synthesis | Production of vinyl chloride, acrylonitrile | Vinyl chloride, acetic acid |
Metallurgy | Precision metal cutting and welding | Various metal alloys |
Environmental Use | Filler for 3D printing materials | Composite materials |
Mechanism of Action
The mechanism of action of calcium;acetylide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer diagnosis, this compound acts as a prostate cancer antigen, binding to specific receptors and enabling the detection of cancerous cells .
Comparison with Similar Compounds
calcium;acetylide can be compared with other similar compounds based on its structure and applications. Some of the similar compounds include:
CID 2632: Known for its role as an anti-bacterial agent.
CID 6540461: Another compound with significant biological activity.
CID 5362065: Used in various pharmaceutical applications.
CID 5479530: A cephalosporin antibiotic with a similar structure.
Compared to these compounds, this compound stands out due to its unique diagnostic capabilities in prostate cancer and its role in treating chronic graft-versus-host disease.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial applications.
Q & A
Basic Research Questions
Q. How can researchers verify the ionic vs. covalent bonding nature of calcium acetylide in structural studies?
- Methodology : Use hydrolysis reactions to distinguish ionic and covalent bonding. Ionic acetylides (e.g., calcium acetylide) produce acetylene gas and metal oxides upon hydrolysis, while covalent metal acetylides release acetylene but retain transition metal coordination. Pair this with spectroscopic techniques (e.g., FTIR for C≡C stretching modes at ~2100 cm⁻¹ and XRD for lattice structure analysis) to confirm bonding characteristics .
- Data Interpretation : Ionic acetylides exhibit sharp XRD peaks corresponding to crystalline lattices, whereas covalent systems show broader patterns due to polymeric bridging structures .
Q. What experimental protocols ensure reproducibility in synthesizing calcium acetylide?
- Synthesis Design : React calcium oxide with carbon in an electric arc furnace at ~2000°C under inert conditions. Monitor purity via elemental analysis (e.g., combustion analysis for carbon content) and exclude oxygen to prevent carbide oxidation .
- Validation : Cross-reference with known CAS data (e.g., 75-20-7 for calcium carbide) and confirm stoichiometry via gravimetric analysis of hydrolysis products (e.g., acetylene volume measurement) .
Q. Which analytical techniques are critical for characterizing calcium acetylide’s reactivity in aqueous systems?
- Approach : Conduct pH-dependent hydrolysis studies, coupled with gas chromatography to quantify acetylene evolution. Use SEM-EDS to track surface morphology changes and ICP-OES to detect calcium ion leaching .
Advanced Research Questions
Q. How does high-pressure polymerization of calcium acetylide enhance electrical conductivity, and what experimental controls are needed?
- Experimental Design : Apply pressures >10 GPa using diamond anvil cells (DAC) with in-situ Raman and impedance spectroscopy. Monitor phase transitions via XRD to correlate structural changes (e.g., formation of polyacetylide chains) with conductivity enhancements (up to 10⁷-fold increases observed) .
- Critical Controls : Ensure temperature-pressure stability (±0.1 GPa, ±10 K) to avoid metastable phases. Post-experiment, validate recovered samples with TEM to confirm polymerization and exclude artifacts .
Q. What mechanisms explain contradictory reports on calcium acetylide’s catalytic activity in organic syntheses?
- Analysis Framework :
- Parameter Variability : Assess reaction conditions (e.g., solvent polarity, temperature) that influence acetylide’s nucleophilicity. For example, polar aprotic solvents stabilize ionic intermediates, enhancing reactivity .
- Impurity Effects : Trace oxygen or moisture can deactivate acetylide surfaces. Use XPS to quantify surface oxide layers and correlate with catalytic performance .
Q. How can computational modeling predict calcium acetylide’s behavior under non-ambient conditions?
- Methodology : Employ DFT calculations to simulate high-pressure phase diagrams. Validate predictions with experimental Raman shifts (e.g., C≡C bond elongation under compression) and neutron diffraction data for hydrogen positions .
- Challenges : Address discrepancies between idealized models and real-world defects (e.g., vacancies, grain boundaries) by integrating Monte Carlo simulations with experimental impedance data .
Q. Data Contradiction & Reproducibility
Q. How should researchers resolve inconsistencies in reported conductivity values for high-pressure calcium polyacetylides?
- Root Cause Analysis :
- Crystallinity Differences : Poorly crystallized samples (indicated by broad XRD peaks) may underestimate conductivity. Optimize synthesis via slow cooling cycles .
- Contact Resistance : Use four-probe measurements instead of two-probe setups to exclude electrode interface effects .
Q. What steps ensure methodological transparency in calcium acetylide studies?
- Best Practices :
- Documentation : Publish full experimental parameters (e.g., furnace ramp rates, impurity thresholds) in supplementary materials .
- Data Sharing : Deposit raw impedance spectra and crystallographic files in open repositories (e.g., Zenodo) to enable reanalysis .
Q. Key Research Gaps
- Mechanistic Insights : The role of d-orbital hybridization in calcium acetylide’s covalent bonding remains underexplored. Propose neutron scattering studies to resolve electron density distributions .
- Environmental Interactions : Limited data exist on calcium acetylide’s stability in humid CO₂-rich environments. Design controlled aging experiments with in-situ FTIR .
Properties
IUPAC Name |
calcium;acetylide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.Ca/c1-2;/q-2;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRSLJINYRGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[C-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[C-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Ca |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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